molecular formula C18H16Cl2N4O5S B12183056 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B12183056
M. Wt: 471.3 g/mol
InChI Key: RLMGPULVKAUADD-UHFFFAOYSA-N
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Description

The compound 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone features a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group at the 4-position and a 2,4-dichlorophenoxy ethanone moiety. The 2,4-dichlorophenoxy group is common in agrochemicals and pharmaceuticals due to its lipophilicity and stability .

Properties

Molecular Formula

C18H16Cl2N4O5S

Molecular Weight

471.3 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone

InChI

InChI=1S/C18H16Cl2N4O5S/c19-12-4-5-15(13(20)10-12)28-11-17(25)23-6-8-24(9-7-23)30(26,27)16-3-1-2-14-18(16)22-29-21-14/h1-5,10H,6-9,11H2

InChI Key

RLMGPULVKAUADD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole and piperazine intermediates. The reaction conditions often include:

    Formation of Benzoxadiazole Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.

    Synthesis of Piperazine Intermediate: The piperazine ring is synthesized through nucleophilic substitution reactions, often using halogenated precursors.

    Coupling Reactions: The benzoxadiazole and piperazine intermediates are coupled using sulfonylation reactions, typically in the presence of a base such as triethylamine.

    Final Coupling with Dichlorophenoxy Group: The final step involves the coupling of the dichlorophenoxy group with the piperazine-benzoxadiazole intermediate, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can act as a fluorescent probe, while the piperazine ring may interact with biological receptors. The dichlorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonyl Piperazine-Ethanone Backbones

Sulfonyl Piperazine Derivatives

Several compounds share the piperazine-ethanone scaffold but differ in sulfonyl substituents ():

Compound Name Substituent on Sulfonyl Group Melting Point (°C) Molecular Weight (g/mol)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 4-Methoxyphenyl 161–163 520.10640
1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone Phenyl 175–177 513.09834
1-(4-((4-Trifluoromethylphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 4-Trifluoromethylphenyl 154–156 558.08339

Key Differences :

  • The target compound replaces the sulfonyl tetrazole-thioether groups in with a benzoxadiazole sulfonyl group, likely improving π-π stacking and redox activity .
Piperazine-Ethanone Antifungals

Ketoconazole derivatives () share the piperazine-ethanone backbone but incorporate imidazole and dioxolane groups:

  • Ketoconazole: 1-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone. Replaces benzoxadiazole with an imidazole-dioxolane system. Shows potent antifungal activity by inhibiting ergosterol synthesis .

Comparison :

  • The target compound’s benzoxadiazole sulfonyl group may reduce off-target effects compared to ketoconazole’s imidazole, which is associated with cytochrome P450 inhibition .

Functional Analogues with Piperazine-Ethanone Pharmacophores

Acetylcholinesterase Inhibitors
  • Compound 4a (): 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative.
    • IC50 : 0.91 ± 0.045 μM (vs. donepezil: 0.14 ± 0.03 μM).
    • The ortho-chlorine substituent enhances electron-withdrawing effects, improving binding to the enzyme active site .

Comparison :

  • The target compound’s dichlorophenoxy group may similarly enhance electron-deficient interactions, but its benzoxadiazole sulfonyl group could introduce unique binding modes.
Antipsychotic Derivatives
  • 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (): Exhibits anti-dopaminergic and anti-serotonergic activity with low catalepsy risk. QSAR models highlight the importance of logBB (brain/blood partition coefficient) and electron affinity (EA) for activity .

Comparison :

Research Findings and Data Gaps

  • Synthetic Feasibility: The synthesis of the target compound’s intermediate, 2-(2,4-dichlorophenoxy)-1-(piperazin-1-yl)ethanone, is well-documented (), suggesting scalability.
  • Biological Activity: No direct data on the target compound’s efficacy exists in the evidence.
  • Toxicity Considerations: The 2,4-dichlorophenoxy moiety is associated with environmental persistence (), necessitating ecotoxicological studies.

Biological Activity

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure includes a benzoxadiazole moiety, which is known for its diverse pharmacological properties, and a piperazine ring that enhances its bioactivity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S with a molar mass of approximately 350.39 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H18N4O4SC_{15}H_{18}N_{4}O_{4}S
Molar Mass350.39 g/mol
CAS Number1010901-54-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzoxadiazole : The initial step involves the reaction of sulfonyl chloride with an amine to form the benzoxadiazole ring.
  • Piperazine Attachment : The piperazine ring is introduced through a nucleophilic substitution reaction.
  • Coupling with Dichlorophenoxy : Finally, the dichlorophenoxy group is attached to the ethanone framework.

The biological activity of 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is believed to involve interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research studies have demonstrated various biological activities associated with this compound:

Antimicrobial Activity

In vitro assays have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibitory effects on Escherichia coli and Klebsiella pneumoniae.

Antifungal Activity

The compound has also been tested for antifungal properties against common pathogens such as:

  • Candida albicans
  • Aspergillus niger

Cytotoxicity Studies

Preliminary cytotoxicity studies indicate potential anti-cancer activity; however, further research is needed to elucidate the specific mechanisms and therapeutic windows.

Case Studies

Several studies have investigated the biological activity of benzoxadiazole derivatives similar to 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone:

  • Study on Antimicrobial Efficacy :
    • A study conducted by Janez et al. (2005) evaluated various benzoxadiazole derivatives for their antibacterial and antifungal activities using agar diffusion methods. Results indicated that certain derivatives exhibited promising antimicrobial effects comparable to standard antibiotics .
  • Cytotoxicity Evaluation :
    • Research published in Bioorganic & Medicinal Chemistry highlighted the cytotoxic effects of benzoxadiazole-containing compounds on cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .
  • Mechanistic Insights :
    • A detailed mechanistic study suggested that the interaction between the benzoxadiazole moiety and specific cellular receptors could lead to altered gene expression profiles associated with inflammation and cancer progression.

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